5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine
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Overview
Description
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a chemical compound that belongs to the class of fluorinated pyridines
Future Directions
Preparation Methods
The synthesis of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 5-fluoropyridine with 1-methylpiperidin-4-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-methylpiperidin-4-ol replaces the fluorine atom on the pyridine ring .
Chemical Reactions Analysis
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine can be compared with other fluorinated pyridines and piperidine derivatives. Similar compounds include:
5-Fluoro-2-(2-methylpiperidin-1-yl)pyridine-4-boronic acid: This compound shares a similar pyridine core but differs in the substituent groups attached to the piperidine ring.
4-Fluoro-1-methylpiperidin-4-yl)methyl-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine: This compound has a more complex structure with additional functional groups and rings.
The uniqueness of this compound lies in its specific combination of fluorine and piperidine substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-(1-methylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTDLPYLKXPTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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